molecular formula C22H27N3O3S B10990675 N-(4,5-dimethylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(4,5-dimethylthiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B10990675
M. Wt: 413.5 g/mol
InChI Key: GEWIKFSEQFZMOP-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that features a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps often include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Spirocyclization: The formation of the spirocyclic structure is a crucial step, often involving intramolecular cyclization reactions facilitated by strong bases or acids.

    Functional group modifications: Introduction of the methoxyethyl group and the carboxamide functionality can be achieved through nucleophilic substitution and amidation reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery.

    Medicine: It may have potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets.

    Industry: Its properties could make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(4,5-dimethyl-1,3-thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and spirocyclic structure could allow it to fit into binding sites in a unique manner, potentially leading to specific and potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4,5-dimethyl-1,3-thiazol-2-yl)-2’-ethyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide: Similar structure but with an ethyl group instead of a methoxyethyl group.

    N-(4,5-dimethyl-1,3-thiazol-2-yl)-2’-(2-hydroxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness

The presence of the methoxyethyl group in N-(4,5-dimethyl-1,3-thiazol-2-yl)-2’-(2-methoxyethyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C22H27N3O3S/c1-14-15(2)29-21(23-14)24-19(26)18-16-8-4-5-9-17(16)20(27)25(12-13-28-3)22(18)10-6-7-11-22/h4-5,8-9,18H,6-7,10-13H2,1-3H3,(H,23,24,26)

InChI Key

GEWIKFSEQFZMOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)CCOC)C

Origin of Product

United States

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